molecular formula C11H13NO B14177995 3-(4-Methoxybut-1-yn-1-yl)aniline CAS No. 923027-28-5

3-(4-Methoxybut-1-yn-1-yl)aniline

Cat. No.: B14177995
CAS No.: 923027-28-5
M. Wt: 175.23 g/mol
InChI Key: YHKFHBKZXTWKLF-UHFFFAOYSA-N
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Description

3-(4-Methoxybut-1-yn-1-yl)aniline is an organic compound with the molecular formula C₁₁H₁₃NO It is a derivative of aniline, featuring a methoxy group and a butynyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybut-1-yn-1-yl)aniline typically involves the reaction of 4-methoxy-1-butyne with aniline under specific conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybut-1-yn-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(4-Methoxybut-1-yn-1-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybut-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate receptor-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybut-1-yn-1-yl)aniline is unique due to the presence of both the methoxy and butynyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

923027-28-5

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(4-methoxybut-1-ynyl)aniline

InChI

InChI=1S/C11H13NO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,3,8,12H2,1H3

InChI Key

YHKFHBKZXTWKLF-UHFFFAOYSA-N

Canonical SMILES

COCCC#CC1=CC(=CC=C1)N

Origin of Product

United States

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